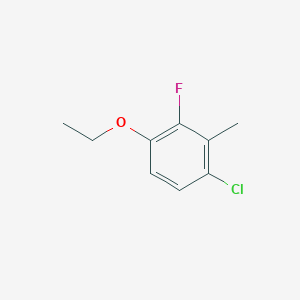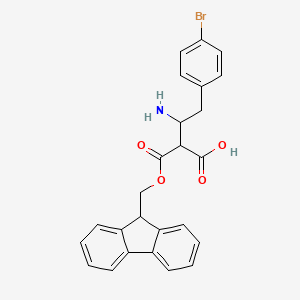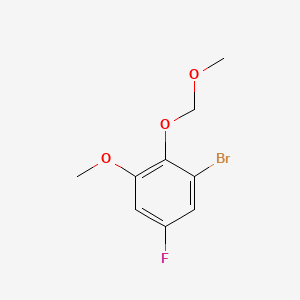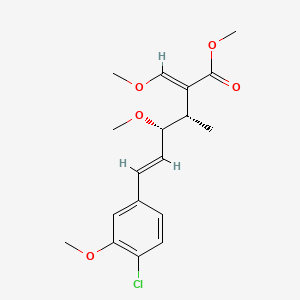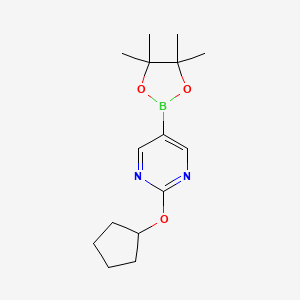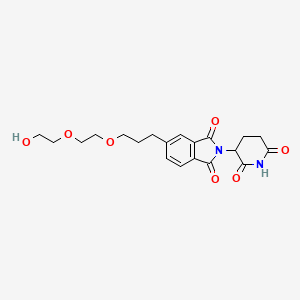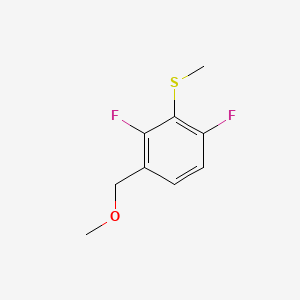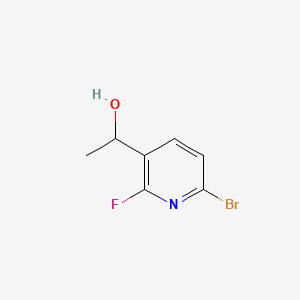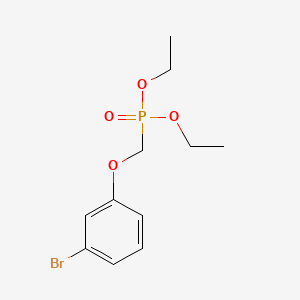![molecular formula C45H71N15O14S2 B14764015 [Arg8]-Vasotocin acetate](/img/structure/B14764015.png)
[Arg8]-Vasotocin acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Arg8]-Vasotocin acetate is a neurohypophyseal peptide belonging to the vasopressin/oxytocin hormone family. It is known for its role in mediating various social behaviors, including reproduction, and for its involvement in the regulation of the adrenocortical stress response and water balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Arg8]-Vasotocin acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified through large-scale chromatography and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
[Arg8]-Vasotocin acetate can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Performed using mild oxidizing agents like iodine in aqueous solution.
Reduction: Typically carried out using DTT or TCEP in a buffered solution.
Substitution: Achieved through SPPS by incorporating different amino acids during synthesis.
Major Products
The major products of these reactions include various analogs of this compound with altered biological activities and stability profiles .
Scientific Research Applications
[Arg8]-Vasotocin acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in social behavior and stress response in various animal models.
Medicine: Explored for potential therapeutic applications in disorders related to water balance and stress.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods
Mechanism of Action
[Arg8]-Vasotocin acetate exerts its effects by binding to specific receptors in the brain and peripheral tissues. These receptors are part of the G-protein coupled receptor family and include vasopressin and oxytocin receptors. Upon binding, the peptide activates intracellular signaling pathways involving cyclic AMP and calcium ions, leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Vasopressin: Another neurohypophyseal peptide with similar functions but different receptor affinities.
Oxytocin: Shares structural similarities and some overlapping functions with [Arg8]-Vasotocin acetate.
Desmopressin: A synthetic analog of vasopressin with enhanced stability and selectivity for vasopressin receptors.
Uniqueness
This compound is unique in its ability to mediate both vasopressin-like and oxytocin-like activities, making it a valuable tool for studying the interplay between these two hormone systems .
Properties
Molecular Formula |
C45H71N15O14S2 |
|---|---|
Molecular Weight |
1110.3 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(4R,10S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2R)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H67N15O12S2.C2H4O2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62;1-2(3)4/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50);1H3,(H,3,4)/t21-,24+,25+,26+,27?,28?,29+,30+,34+;/m1./s1 |
InChI Key |
BNCSCWMGLBYUQN-LLDOZQRVSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide](/img/structure/B14763932.png)
![2-[Acetamido(carboxymethyl)amino]acetic acid](/img/structure/B14763943.png)
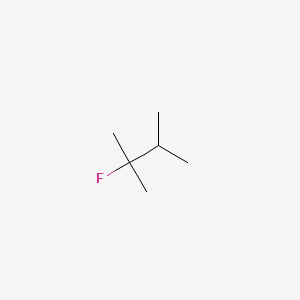
![N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide](/img/structure/B14763958.png)
![2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine](/img/structure/B14763966.png)
